molecular formula C21H23N3OS B2556014 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034460-80-3

1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2556014
CAS No.: 2034460-80-3
M. Wt: 365.5
InChI Key: ASDNVVXSROZNMW-UHFFFAOYSA-N
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Description

1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034460-80-3) is a synthetic small molecule featuring a benzimidazole core linked to a pyrrolidine and a phenylthio-propanone chain. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities. Recent scientific literature highlights that structurally similar benzimidazole derivatives are being actively investigated as potent and selective inhibitors of the Transient Receptor Potential Cation Channel, Subfamily C, Member 5 (TRPC5) . TRPC5 is a calcium-permeable non-selective cation channel implicated in a range of physiological processes, and research tools that modulate its activity are crucial for exploring its role in conditions such as chronic kidney disease and pain . The structural features of this compound, including the 2-methyl-benzimidazole group and the pyrrolidine moiety, align with established structure-activity relationships (SAR) for TRPC5 inhibition, suggesting its potential utility as a valuable chemical probe for studying this important ion channel . This product is offered for research purposes to support such investigations. It is supplied with high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-22-19-9-5-6-10-20(19)24(16)17-11-13-23(15-17)21(25)12-14-26-18-7-3-2-4-8-18/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDNVVXSROZNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core One common approach is the reaction of o-phenylenediamine with formic acid or its derivatives to form the benzo[d]imidazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as phenylthiolate anion can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Introduction of various substituents at different positions on the molecule.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as binding to specific receptors.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The phenylthio group may play a crucial role in enhancing binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The benzimidazole-pyrrolidine scaffold allows diverse substitutions (e.g., phenylthio, morpholine) to optimize pharmacokinetics and target engagement .

Activity Trends: Sulfur-containing groups (phenylthio, methylsulfanyl) may enhance lipophilicity and membrane penetration compared to oxygen-based substituents (phenoxy, morpholine) .

Synthetic Accessibility : Methods like Mannich reactions and palladium-catalyzed hydrogenation enable efficient derivatization, supporting rapid SAR exploration .

Biological Activity

The compound 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a complex organic molecule notable for its unique structural features, which include a benzimidazole moiety, a pyrrolidine ring, and a phenylthio group. These structural components suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3OSC_{18}H_{23}N_3OS with a molecular weight of approximately 333.46 g/mol. The presence of the benzimidazole and pyrrolidine rings is particularly significant, as these structures are often associated with various pharmacological activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Compounds containing benzimidazole derivatives have been shown to exhibit antimicrobial properties. Studies suggest that derivatives similar to this compound may inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .
  • Neuropharmacological Effects : The indole structure within the benzimidazole framework is known for its neuropharmacological activity, potentially influencing neurotransmitter systems in the brain. This could lead to applications in treating neurological disorders .
  • Anti-inflammatory Properties : Many compounds with similar structures have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Research Findings

A review of existing literature highlights various studies that have explored the biological activity of related compounds:

Study Findings
Waghmare et al. (2022)Reported that 1,3-diazole derivatives exhibit anti-inflammatory and antimicrobial activities .
BenchChem AnalysisIdentified potential applications in drug development due to the compound's unique structure .
PMC Review (2020)Discussed the synthesis and antibacterial activity of imidazole derivatives, highlighting their effectiveness against resistant strains .

Case Studies

Several case studies have investigated the pharmacological effects of related compounds:

  • Antibacterial Activity : A study focused on imidazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects : Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress, suggesting potential therapeutic roles in neurodegenerative diseases .
  • Anti-cancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing promising results that warrant further exploration in cancer therapy .

Q & A

What are the validated synthetic routes for 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrrolidine-benzimidazole core via nucleophilic substitution or condensation. For example, reacting 2-methylbenzimidazole with a substituted pyrrolidine under reflux in ethanol or THF .
  • Step 2: Introduction of the phenylthio group through a thioetherification reaction. A common approach is using a thiol (e.g., thiophenol) with a propanone intermediate under basic conditions (e.g., NaOH) in polar aprotic solvents like DMF .
  • Optimization Strategies:
    • Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity .
    • Temperature Control: Maintain 60–80°C during thioetherification to minimize side reactions .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy:
    • 1H/13C NMR: Verify pyrrolidine ring protons (δ 2.5–3.5 ppm), benzimidazole aromatic signals (δ 7.0–8.5 ppm), and phenylthio group (δ 7.2–7.6 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

How should researchers design in vitro assays to evaluate the compound’s biological activity?

Advanced Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., benzimidazole derivatives show activity against kinases or microbial enzymes) .
  • Assay Conditions:
    • Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant enzymes (e.g., EGFR, VEGFR2) .
    • Antimicrobial Screening: Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
  • Controls: Include positive controls (e.g., imatinib for kinases, ciprofloxacin for bacteria) and solvent-only blanks .

How can conflicting data in biological activity profiles be resolved?

Advanced Answer:

  • Orthogonal Assays: Confirm antimicrobial activity with both broth microdilution and agar diffusion assays to rule out false positives .
  • Structural Analog Testing: Compare activity of derivatives (e.g., replacing phenylthio with methylthio) to identify critical pharmacophores .
  • Metabolic Stability Tests: Use liver microsomes to assess if inactive results stem from rapid degradation .

What computational strategies are recommended to study its interaction with biological targets?

Advanced Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB: 1M17) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

How can environmental impacts of this compound be assessed during preclinical development?

Advanced Answer:

  • Degradation Studies: Perform hydrolysis/photolysis under OECD 111 guidelines to estimate persistence .
  • Ecototoxicity: Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation: Calculate logKow (via HPLC) and apply the BCFBAF model in EPI Suite .

What strategies optimize the compound’s solubility and bioavailability?

Advanced Answer:

  • Salt Formation: Screen with hydrochloric or citric acid to improve aqueous solubility .
  • Nanoparticle Formulation: Use PLGA nanoparticles (solvent evaporation method) for enhanced permeability .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen .

How can reaction mechanisms for key synthetic steps be elucidated?

Advanced Answer:

  • Isotopic Labeling: Use deuterated solvents (e.g., D2O) in NMR to track proton exchange in condensation steps .
  • Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-determining steps .
  • Computational Modeling: Apply DFT (Gaussian 09) to map energy barriers for thioetherification .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Answer:

  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., benzimidazole formation) to improve safety and consistency .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental footprint .
  • Process Analytical Technology (PAT): Use inline FTIR for real-time monitoring of intermediate formation .

How do structural modifications influence its pharmacokinetic properties?

Advanced Answer:

  • Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
  • LogP Adjustments: Introduce polar groups (e.g., hydroxyl) to the phenylthio moiety to reduce logP and enhance clearance .
  • CYP Inhibition Assays: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interactions .

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